Serum Stability: Cyclopentane (γ2) vs. Cyclobutane (γ1) in Mᵖʳᵒ Inhibitor Peptides
In a head-to-head comparison of γ-amino acid residues incorporated into macrocyclic peptide inhibitors of SARS-CoV-2 Mᵖʳᵒ, the cyclopentane-derived residue γ2—the deprotected form of the target compound—conferred a human serum half-life (t₁/₂) of 32 h in peptide GM5, whereas the cyclobutane analog γ1 conferred a t₁/₂ of 126 h in the analogous peptide GM4 [1]. Both peptides retained comparable target binding affinity (K_D = 5.2 nM for both GM4 and GM5), confirming that the ring-size difference predominantly affects metabolic stability rather than target engagement [1].
| Evidence Dimension | Human serum half-life (t₁/₂) of macrocyclic peptide inhibitors containing γ2 (cyclopentane) vs. γ1 (cyclobutane) residues |
|---|---|
| Target Compound Data | t₁/₂ = 32 h (GM5, containing (1R,3S)-3-aminocyclopentane carboxylic acid = γ2) |
| Comparator Or Baseline | t₁/₂ = 126 h (GM4, containing cis-3-aminocyclobutane carboxylic acid = γ1); t₁/₂ = 90 h (GM1, also γ1) |
| Quantified Difference | γ2 peptide exhibits 3.9-fold shorter serum half-life than the γ1 peptide (32 h vs. 126 h) |
| Conditions | Human serum incubation at 37 °C; quantification by LC/MS; macrocyclic peptides synthesized via SPPS using Fmoc-protected building blocks |
Why This Matters
For procurement decisions, this differential stability—nearly 4-fold—means that selecting the cyclopentane building block over the cyclobutane analog will produce peptides with fundamentally different in vivo persistence profiles, a critical parameter in drug candidate optimization.
- [1] Irie, T., et al. In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease. Nature Chemistry 15, 998–1005 (2023). DOI: 10.1038/s41557-023-01205-1 View Source
